N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This compound features a unique combination of functional groups that may contribute to its biological activity.
The compound can be synthesized through various chemical methods, as indicated in the literature. It incorporates elements from pyrazole and oxadiazole derivatives, which are known for their diverse biological properties.
This compound belongs to the class of amides and is characterized by the presence of a pyrazole ring and an oxadiazole moiety. It can be classified as a sulfonamide due to the presence of a sulfonyl group attached to a phenyl ring.
The synthesis of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide typically involves multiple steps:
The synthesis may involve purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials.
The molecular structure of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide includes:
The molecular formula is , with a molecular weight of approximately 361.4 g/mol. The structure can be represented using SMILES notation: Cc1cc(-c2nnc(NC(=O)CCSc3ccc(F)cc3)o2)nn1C
.
The compound may undergo various chemical reactions typical for amides and heterocycles:
Reactions involving this compound should be conducted under controlled conditions to avoid decomposition or undesired side reactions.
Research indicates that similar compounds may act as inhibitors or modulators in pathways related to inflammation or cancer progression.
While specific physical properties such as melting point and boiling point are not readily available for this compound, related compounds often exhibit moderate solubility in organic solvents and low solubility in water due to their hydrophobic nature.
The chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) would provide insight into its functional groups and molecular environment.
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(4-fluorobenzenesulfonyl)butanamide has potential applications in:
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8